molecular formula C7H10O3 B2756714 Hexahydro-1,3-benzodioxol-2-one CAS No. 4389-22-4

Hexahydro-1,3-benzodioxol-2-one

Cat. No. B2756714
CAS RN: 4389-22-4
M. Wt: 142.154
InChI Key: WQVFVJFUDNRICW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08568932B2

Procedure details

Into 10 g (86 mmol) of trans-1,2-cyclohexanediol (CAS No. 1460-57-7) and 87.7 g (86 mmol) of dimethyl carbonate was added 0.5 g (9 mmol) of sodium methoxide. The resulting mixture was refluxed for 1 hour. After methanol was removed from the mixture, rectification was carried out. A purified hexahydro-1,3-benzodioxol-2-one (trans isomer) was recovered with a yield of 93%.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
87.7 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C@@H:1]1([OH:8])[CH2:6][CH2:5][CH2:4][CH2:3][C@H:2]1[OH:7].[C:9](=O)(OC)[O:10]C.C[O-].[Na+]>>[O:7]1[CH:2]2[CH2:3][CH2:4][CH2:5][CH2:6][CH:1]2[O:8][C:9]1=[O:10] |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
[C@@H]1([C@@H](CCCC1)O)O
Step Two
Name
Quantity
87.7 g
Type
reactant
Smiles
C(OC)(OC)=O
Name
Quantity
0.5 g
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After methanol was removed from the mixture, rectification
CUSTOM
Type
CUSTOM
Details
A purified hexahydro-1,3-benzodioxol-2-one (trans isomer) was recovered with a yield of 93%

Outcomes

Product
Name
Type
Smiles
O1C(OC2C1CCCC2)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.